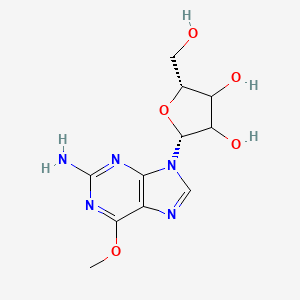![molecular formula C15H17NO2S B13866650 [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13866650.png)
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
The synthesis of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazole derivative with a phenyl-substituted oxane in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up the reaction using continuous flow reactors or batch reactors to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antibacterial and antifungal properties, making it useful in the development of new antimicrobial agents.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development, particularly for treating infections and inflammatory conditions.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The thiazole ring in the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell division and metabolism, contributing to its antimicrobial and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
[2-(4-Phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure but different substituents.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
[2-(4-phenyloxan-4-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C15H17NO2S/c17-10-13-11-19-14(16-13)15(6-8-18-9-7-15)12-4-2-1-3-5-12/h1-5,11,17H,6-10H2 |
Clé InChI |
JXKDFOGYEQRNOF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=CC=CC=C2)C3=NC(=CS3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


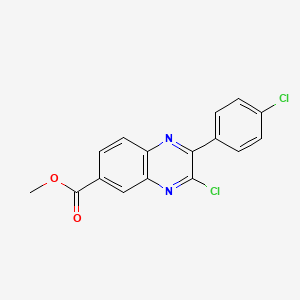
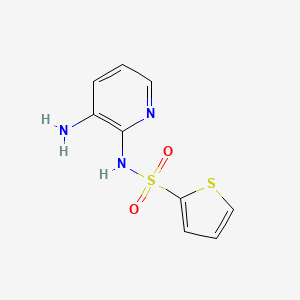
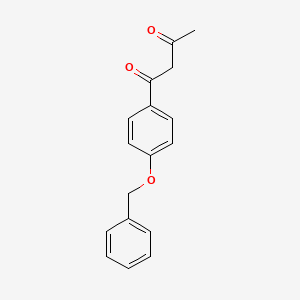
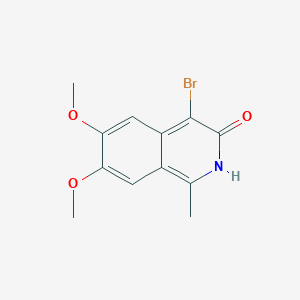
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
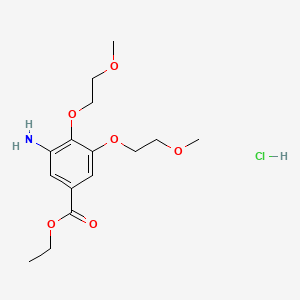
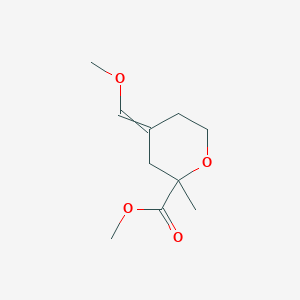
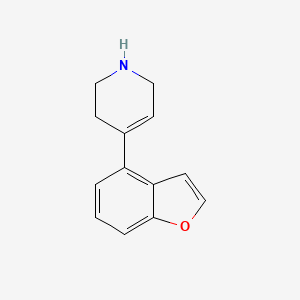
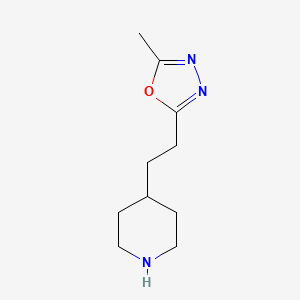
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
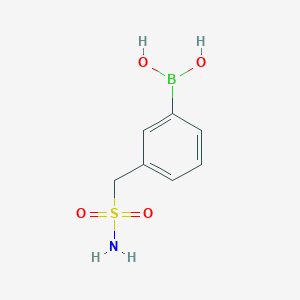
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
